molecular formula C8H10O3 B149863 Vanillyl alcohol CAS No. 498-00-0

Vanillyl alcohol

Cat. No. B149863
CAS RN: 498-00-0
M. Wt: 154.16 g/mol
InChI Key: ZENOXNGFMSCLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vanillyl alcohol is a lignin-derived aromatic diol that has been identified as a potential platform chemical for various applications. It is a component of Gastrodia elata Bl., a traditional Chinese herb used to treat convulsive disorders or dizziness . Vanillyl alcohol has been studied for its potential in producing renewable epoxy thermosets , as well as for its anticonvulsive and free radical scavenging activities . It is also a substrate for vanillyl-alcohol oxidase (VAO), an enzyme that catalyzes the oxidation of several 4-hydroxybenzyl alcohols .

Synthesis Analysis

Vanillyl alcohol can be synthesized through various methods. One approach involves the electrophilic aromatic condensation of vanillyl alcohol and guaiacol to produce a bio-based bisphenolic analogue, bisguaiacol (BG), which can then be used to prepare diglycidyl ether of BG (DGEBG) . Another method includes the establishment of an artificial pathway for the de novo biosynthesis of vanillyl alcohol in Escherichia coli, which extends from 4-hydroxybenzoic acid and requires three heterologous enzymes .

Molecular Structure Analysis

The molecular structure of vanillyl alcohol has been characterized using various spectroscopic techniques. For instance, the covalently bound prosthetic group of vanillyl-alcohol oxidase was identified as 8 alpha-(N3-histidyl)-FAD, and the enzyme was found to exist as an octamer in solution . The crystal structure of a mutant form of VAO, which exhibits an inverted stereospecificity, has been determined, revealing a highly conserved mode of ligand binding .

Chemical Reactions Analysis

Vanillyl alcohol undergoes several chemical reactions, including oxidation and hydroxylation. VAO catalyzes the enantioselective hydroxylation of 4-alkylphenols, including vanillyl alcohol, to produce various hydroxylated products . The kinetic mechanism of VAO with short-chain 4-alkylphenols has been studied, revealing that the rate of flavin reduction determines the turnover rate . Additionally, vanillyl alcohol can be oxidized to vanillin in the presence of a cobalt oxide catalyst under sonochemical conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of vanillyl alcohol and its derivatives have been investigated in several studies. For example, the dynamic mechanical analyses of epoxies derived from vanillyl alcohol indicate that the presence of methoxy and methylene moieties affects the glass transition temperature (Tg) and the glassy storage modulus . The anticonvulsive properties of vanillyl alcohol have been linked to its ability to inhibit lipid peroxidation and scavenge free radicals . Furthermore, the formation and degradation of vanillyl alcohol in barrel-aged wines have been examined, highlighting its stability compared to other furan derivatives .

Scientific Research Applications

Anti-Inflammatory and Anti-Nociceptive Activities

Vanillyl alcohol has been found to exhibit significant anti-angiogenic, anti-inflammatory, and anti-nociceptive activities. These properties make it a potential candidate for pharmacological uses in folk medicines. In particular, it showed significant inhibition in chick chorioallantoic membrane (CAM) angiogenesis, possessed anti-inflammatory activity in acetic acid-induced permeability and carrageenan-induced air pouch models in mice, and demonstrated anti-nociceptive activity in an acetic acid-induced writhing test in mice (Jung et al., 2008).

Anticonvulsive and Antioxidant Properties

Vanillyl alcohol has also been recognized for its anticonvulsive and antioxidant properties. A study highlighted its role in the anticonvulsive properties of Gastrodia elata Bl. (GE), a traditional Chinese herb used for treating convulsive disorders. The study found that vanillyl alcohol inhibited seizures and lipid peroxidation induced by ferric chloride in rats, demonstrating both anticonvulsive and antioxidant activities (Hsieh et al., 2000).

Pharmacokinetics and Metabolism

Research on the pharmacokinetics of vanillyl alcohol revealed its conversion to various metabolites and conjugates. A study on the pharmacokinetics of the capsinoid components of CH-19 Sweet extract in rats showed that vanillyl alcohol levels in the portal vein increased with dose and significant levels of vanillyl alcohol conjugates, sulfate, and glucuronide were detected in systemic blood (Shirai et al., 2010). Similarly, a study on the metabolism of vanillin, structurally related to vanillyl alcohol, in rats, indicated that vanillyl alcohol was excreted mainly as glucuronide and/or sulphate conjugates (Strand & Scheline, 1975).

Therapeutic Potential in Oxidative Stress-Associated Diseases

Vanillyl alcohol has shown potential as a therapeutic agent for oxidative stress-associated diseases. A study developed MnP-loaded poly(vanillyl alcohol-co-oxalate) (PVAX) particles and evaluated their antioxidant and anti-inflammatory activities as potential therapeutic agents for acetaminophen-induced acute liver failure (ALF). The results indicated that the MnP-loaded PVAX particles significantly reduced serum ALT level and protected liver damages in a mouse model of APAP-induced ALF (Ko et al., 2014).

Safety And Hazards

Vanillyl alcohol is classified as an irritant . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . Wear suitable protective clothing .

Future Directions

Coculture engineering was adopted to improve the production efficiency of vanillyl alcohol in E. coli . At the optimal inoculation ratio, the titer reached 328.9 mg/L . The performance of the spent LaFeO3 catalyst could be easily regenerated by a simple calcination approach . This work provides the possibility of a scalable strategy for constructing LaFeO3-based perovskites as efficient and reusable catalysts for vanillin production from biorefinery lignin .

properties

IUPAC Name

4-(hydroxymethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,9-10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENOXNGFMSCLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198074
Record name Vanillyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; [Alfa Aesar MSDS], Solid, white or colourless crystals with a mild, sweet, balsamic, vanilla-like odour
Record name Vanillyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20047
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-Hydroxy-3-methoxybenzenemethanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Vanillyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/876/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

312.00 to 313.00 °C. @ 760.00 mm Hg
Record name 4-Hydroxy-3-methoxybenzenemethanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2 mg/mL at 20 °C, soluble in hot water, organic solvents, oils, soluble (in ethanol)
Record name 4-Hydroxy-3-methoxybenzenemethanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Vanillyl alcohol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/876/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Vanillyl alcohol

CAS RN

498-00-0
Record name Vanillyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=498-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vanillyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanillyl alcohol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vanillyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Vanillyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3-methoxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.140
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VANILLYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7EA1JUA6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxy-3-methoxybenzenemethanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

114 - 115 °C
Record name 4-Hydroxy-3-methoxybenzenemethanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Ferulic acid, chemically similar to vanillin, is an important substrate for the whole transformation process from glucose to vanillin in plant, and therefore is considered as a promising precursor for vanillin. Gross et al. (U.S. Pat. No. 5,262,315) provides a process for producing vanillin by bioconversion of benzenoid precursors (the group consisting of vanillic acid and ferulic acid) by a basidiomycete fungus of the genus Pycnoporus, discloses that 0.3 g/L of ferulic acid is converted into 0.045 g/L of vanillin by P. cinnabarinus CNCMnDEG I-937 or CNCMnDEG I-938 with a molar conversion yield of 20.5%, wherein vanillic acid is transformed into vanillin with a conversion yield of 35.1%. Lesage-Meessen et al. (U.S. Pat. Nos. 5,866,380; 6,162,637) employs a two-step method using filamentous fungi to produce vanillin with an increased yield. The first step of the two-step method is to add ferulic acid to fermentation broth of microbial strain Asp. niger MIC 373, wherein ferulic acid is added in continuous fashion in the proportion of 430 mg/l per 24 hours to a final concentration of 5.05 g/L. After culturing for 15 days, the final concentration of vanillic acid in the culture is detected by HPLC to be 3.60 g/L. The added ferulic acids are consumed completely, wherein most of them (82%) are converted into vanillic acid, a minor part (2%) is metabolized into methoxyl hydroquinone and no vanillin or vanillin alcohol is produced. Alternatively, the fermentation broth of Streptomyces setonii strain ATCC 25497 is used to transform 0.88 g/L of ferulic acid into 0.332 g/L of vanillic acid after 100 hours of growth of the culture. The second step of the two-step method is to add vanillic acid to fermentation broth of microbial strain Phanerochaete chrysosporium MIC 247, wherein 0.3 g/L of vanillic acid is added sequentially (namely: 0.3 g/l at the end of 3 days of culture, then 0.3 g/l every day), and sterile resin XAD2 (Amberlite) is added in the proportion of 10% (weight/volume) after 3 days+6 h of culture of the fungus (that is to say 6 h after adding vanillic acid). Finally, 1.2 g/L of vanillic acid is reduced to 0.628 g/L of vanillin. The subsequent laboratory scale-up study on fermentor employs P. cinnabarinus MUCL 39533 in the conversion of vanillic acid into vanillin and the concentration of vanillin can reach 1,575 mg/L (Stenielaire C., Lesage-meessen. L., Oddou J. et.al., J of Biosci and Bioengineering. 2000, 89, 223-230). The above method employs two kinds of microbes in the conversion of ferulic acid (precursor) into vanillin, wherein the culturing of two kinds of microbes, the conversion reactions of two substrates and extraction of intermediate products (vanillic acid) are involved. Therefore, the whole production process is long and the production yield is low. Rabenhorst et al. (U.S. Pat. No. 6,133,003) discloses the cultivation of Amycolatopsis sp. DSM 9992, wherein ferulic acid is added to the culture in a stepwise manner. After 47 hours of culture, 7,317 ppm of vanillin is produced and 1,526 ppm of ferulic acid is left. This is a conversion rate of approximately 72% of theory. Muheim et al. (U.S. Pat. No. 6,235,507) discloses the cultivation of S. setonii ATCC 39116, wherein 5-40 g/L of ferulic acid is added to the culture in a stepwise manner when the carbon source (glucose) is almost exhausted after 5-40 hours of culture. The culture (biotransformation) is continued for about 5-50 hours and the accumulated vanillin from ferulic acid amounts to 8-16 g/L. A variety of byproducts such as vanillin alcohol, vanillic acid, guaiacol, p-ethenyl guaiacol and 2-methyl-4-ethylphenol, however, are produced in the above biotransformation, which results in a difficulty in separating and extracting converted product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vanillyl alcohol
Reactant of Route 2
Vanillyl alcohol
Reactant of Route 3
Vanillyl alcohol
Reactant of Route 4
Vanillyl alcohol
Reactant of Route 5
Vanillyl alcohol
Reactant of Route 6
Vanillyl alcohol

Citations

For This Compound
6,980
Citations
TA Ewing, G Gygli, MW Fraaije, WJH van Berkel - The Enzymes, 2020 - Elsevier
This review presents a historical outline of the research on vanillyl alcohol oxidase (VAO) from Penicillium simplicissimum, one of the canonical members of the VAO/PCMH flavoprotein …
Number of citations: 14 www.sciencedirect.com
G Gygli, RP de Vries, WJH van Berkel - Fungal Genetics and Biology, 2018 - Elsevier
Vanillyl alcohol oxidase (VAO) is a fungal flavoenzyme that converts a wide range of para-substituted phenols. The products of these conversions, eg vanillin, coniferyl alcohol and …
Number of citations: 26 www.sciencedirect.com
RHH van den Heuvel, MW Fraaije… - Proceedings of the …, 2000 - National Acad Sciences
Vanillyl-alcohol oxidase (VAO) is the prototype of a newly recognized family of structurally related oxidoreductases sharing a conserved FAD-binding domain. The active site of VAO is …
Number of citations: 103 www.pnas.org
ED Hernandez, AW Bassett, JM Sadler… - ACS Sustainable …, 2016 - ACS Publications
… In the present work, we report the electrophilic aromatic condensation of vanillyl alcohol (1) … as the hydromethyl group present on vanillyl alcohol already provides the necessary handle …
Number of citations: 234 pubs.acs.org
PJ Spillman, AP Pollnitz, D Liacopoulos… - Journal of Agricultural …, 1998 - ACS Publications
… , 5-methylfurfuryl alcohol, and vanillyl alcohol, and with the … , and both this ether and vanillyl alcohol were stable in the … , but low concentrations of vanillyl alcohol and vanillyl ethyl ether …
Number of citations: 146 pubs.acs.org
ED De Jong, WJH VAN BERKEL… - European Journal of …, 1992 - Wiley Online Library
… adding 1.25 mM vanillyl alcohol. 1 U enzyme oxidizes 1 pmol vanillyl alcohol to vanillin in 1 … 4 shows spectral modifications caused by the oxidation of vanillyl alcohol by vanillyl-alcohol …
Number of citations: 155 febs.onlinelibrary.wiley.com
RHH van den Heuvel, WAM van den Berg… - Journal of Biological …, 2004 - ASBMB
… The flavoenzyme vanillyl-alcohol oxidase was … The vanillyl-alcohol oxidase-mediated conversion of creosol proceeds via a two-step process in which the initially formed vanillyl alcohol (…
Number of citations: 63 www.jbc.org
Y Guo, Y Hao, Y Zhou, Z Han, C Xie, W Su… - The Journal of Chemical …, 2017 - Elsevier
… In this work, the solubility of vanillyl alcohol in eight pure … It was found that the solubility of vanillyl alcohol in ethanol is the … The capability of vanillyl alcohol to form hydrogen bond with …
Number of citations: 44 www.sciencedirect.com
FP Drijfhout, MW Fraaije, H Jongejan… - Biotechnology and …, 1998 - Wiley Online Library
Vanillyl alcohol oxidase (VAO) from Penicillium simplicissimum catalyzes the enantioselective hydroxylation of 4‐ethylphenol, 4‐propylphenol, and 2‐methoxy‐4‐propylphenol into 1‐(4…
Number of citations: 48 onlinelibrary.wiley.com
HJ Jung, YS Song, CJ Lim, EH Park - Archives of pharmacal research, 2008 - Springer
… Vanillyl alcohol displayed a significant inhibition in the chick chorioallantoic membrane (CAM) angiogenesis. Vanillyl alcohol was … Anti-nociceptive activity of vanillyl alcohol was also …
Number of citations: 43 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.